molecular formula C18H31N2O3PS B4894729 diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate

diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate

Cat. No. B4894729
M. Wt: 386.5 g/mol
InChI Key: MUQIONAAOFPVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate, also known as MAP, is a phosphonate compound that has been gaining attention in the scientific community due to its potential applications in various fields. MAP is a versatile compound that has been studied extensively for its synthesis methods, mechanism of action, and physiological effects. In

Mechanism of Action

The mechanism of action of diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate is not well understood. However, studies have shown that diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate inhibits the activity of protein tyrosine phosphatases, which are enzymes that play a role in cell signaling and regulation. By inhibiting the activity of these enzymes, diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate may be able to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate has been shown to have both biochemical and physiological effects. Biochemically, diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate has been shown to inhibit the activity of protein tyrosine phosphatases. Physiologically, diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate has been shown to have anti-cancer activity in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate in lab experiments is its versatility. diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate can be used in various fields, including medicinal chemistry, material science, and analytical chemistry. Another advantage of using diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate is its potential anti-cancer activity. However, one limitation of using diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate is its limited solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate. One direction is the development of more efficient and cost-effective synthesis methods for diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate. Another direction is the study of diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate as a potential anti-cancer agent in vivo. Additionally, the potential use of diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate as a precursor for the synthesis of metal phosphonate frameworks and as a reagent for the detection of metal ions should be further explored.

Synthesis Methods

Diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate can be synthesized through a two-step process. The first step involves the reaction of diethyl phosphite and mesityl isothiocyanate, which produces diethyl (mesitylthiocarbamoyl) phosphonate. The second step involves the reaction of diethyl (mesitylthiocarbamoyl) phosphonate with methyl iodide, which produces diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate.

Scientific Research Applications

Diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate has been studied as a potential anti-cancer agent due to its ability to inhibit the activity of protein tyrosine phosphatases. In material science, diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate has been studied as a potential precursor for the synthesis of metal phosphonate frameworks. In analytical chemistry, diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate has been studied as a potential reagent for the detection of metal ions.

properties

IUPAC Name

1-(2-diethoxyphosphorylbutan-2-yl)-3-(2,4,6-trimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N2O3PS/c1-8-18(7,24(21,22-9-2)23-10-3)20-17(25)19-16-14(5)11-13(4)12-15(16)6/h11-12H,8-10H2,1-7H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQIONAAOFPVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(NC(=S)NC1=C(C=C(C=C1C)C)C)P(=O)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N2O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 1-{[(mesitylamino)carbothioyl]amino}-1-methylpropylphosphonate

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